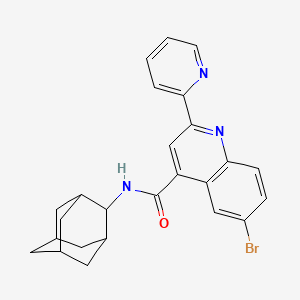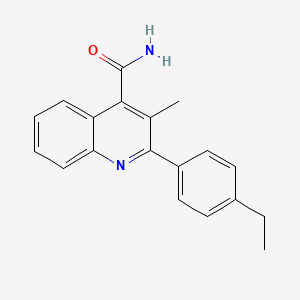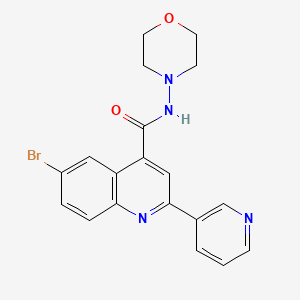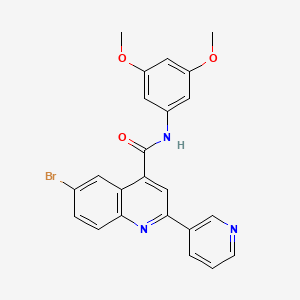
N-2-adamantyl-6-bromo-2-(2-pyridinyl)-4-quinolinecarboxamide
Descripción general
Descripción
N-2-adamantyl-6-bromo-2-(2-pyridinyl)-4-quinolinecarboxamide is a chemical compound that has been researched extensively for its potential use in scientific applications. This compound has been found to have a variety of biochemical and physiological effects that make it useful for studying different biological processes.
Mecanismo De Acción
The mechanism of action of N-2-adamantyl-6-bromo-2-(2-pyridinyl)-4-quinolinecarboxamide involves the inhibition of certain enzymes and receptors in the body. This compound has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been found to inhibit the activity of certain receptors, such as the adenosine A1 receptor and the 5-HT7 receptor.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects that make it useful for studying different biological processes. This compound has been found to have anti-cancer effects, as it inhibits the growth of cancer cells. It has also been found to have vasorelaxant effects, which could make it useful for treating cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-2-adamantyl-6-bromo-2-(2-pyridinyl)-4-quinolinecarboxamide in lab experiments is that it has a well-defined mechanism of action, which makes it useful for studying specific biological processes. However, one limitation of using this compound is that it can be difficult to synthesize, which could limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on N-2-adamantyl-6-bromo-2-(2-pyridinyl)-4-quinolinecarboxamide. One potential direction is to study its potential applications in cancer research further, as it has been shown to have anti-cancer effects. Another potential direction is to study its potential applications in cardiovascular research further, as it has been shown to have vasorelaxant effects. Additionally, research could be conducted to develop more efficient synthesis methods for this compound, which could increase its availability for research purposes.
Aplicaciones Científicas De Investigación
N-2-adamantyl-6-bromo-2-(2-pyridinyl)-4-quinolinecarboxamide has been used in scientific research for its potential applications in studying different biological processes. This compound has been found to have potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells. It has also been found to have potential applications in cardiovascular research, as it has been shown to have vasorelaxant effects.
Propiedades
IUPAC Name |
N-(2-adamantyl)-6-bromo-2-pyridin-2-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24BrN3O/c26-18-4-5-21-19(12-18)20(13-23(28-21)22-3-1-2-6-27-22)25(30)29-24-16-8-14-7-15(10-16)11-17(24)9-14/h1-6,12-17,24H,7-11H2,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOLBNYCNYLHPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)C4=CC(=NC5=C4C=C(C=C5)Br)C6=CC=CC=N6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1H-benzimidazol-2-ylthio)-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B3504565.png)
![N-[4-(aminosulfonyl)benzyl]-6-bromo-2-(5-methyl-2-furyl)-4-quinolinecarboxamide](/img/structure/B3504570.png)
![6-bromo-N-[4-(difluoromethoxy)-2-methylphenyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504583.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide](/img/structure/B3504598.png)
![2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B3504602.png)
![8-chloro-4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-(4-pyridinyl)quinoline](/img/structure/B3504610.png)

![2-(5-ethyl-2-thienyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B3504626.png)

![6-bromo-4-[(4-ethyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)quinoline](/img/structure/B3504644.png)
![4-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}-2-phenylquinoline](/img/structure/B3504652.png)

![methyl 4-methyl-3-({[2-(2-thienyl)-4-quinolinyl]carbonyl}amino)benzoate](/img/structure/B3504689.png)
